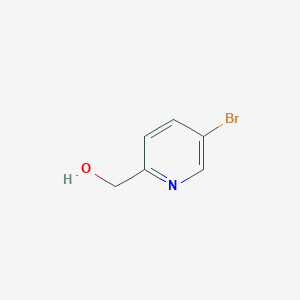

(5-Bromopyridin-2-yl)methanol

Description

The exact mass of the compound 5-Bromo-2-hydroxymethylpyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-bromopyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c7-5-1-2-6(4-9)8-3-5/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCZFWMEACWFER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40409417 | |

| Record name | 5-Bromo-2-hydroxymethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88139-91-7 | |

| Record name | 5-Bromo-2-(hydroxymethyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088139917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-2-hydroxymethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-(hydroxymethyl)pyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5AM7UXN25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(5-Bromopyridin-2-yl)methanol CAS number and properties

CAS Number: 88139-91-7

Chemical and Physical Properties

(5-Bromopyridin-2-yl)methanol is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its structure features a pyridine ring substituted with a bromine atom and a hydroxymethyl group, offering two reactive sites for further chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 88139-91-7 | [1][2] |

| Molecular Formula | C₆H₆BrNO | [1] |

| Molecular Weight | 188.02 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | 34-39 °C (for (6-Bromopyridin-2-yl)methanol) | [3] |

| Boiling Point | 246 °C (for (6-Bromopyridin-2-yl)methanol) | [3] |

| Solubility | No data available | |

| pKa | No data available |

Table 2: Computed Spectral Data

| Data Type | Predicted Values | Source |

| GC-MS | A spectrum is available on PubChem. | [1] |

| Predicted Collision Cross Section (CCS) values | [M+H]⁺: 127.7 Ų [M+Na]⁺: 140.0 Ų [M-H]⁻: 131.8 Ų | [4] |

Synthesis

A definitive, detailed experimental protocol for the synthesis of this compound is not widely reported in publicly available literature. However, a plausible and commonly employed synthetic route would involve the reduction of the corresponding carboxylic acid, 5-bromopicolinic acid, or its ester derivative.

Proposed Synthetic Pathway: Reduction of 5-Bromopicolinic Acid

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical):

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of 5-bromopicolinic acid in an anhydrous ether solvent, such as tetrahydrofuran (THF).

-

Reduction: The solution is cooled in an ice bath. A solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF), in THF is added dropwise via the dropping funnel.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Workup: The reaction is carefully quenched by the slow, dropwise addition of water, followed by an aqueous solution of a base (e.g., sodium hydroxide).

-

Extraction: The resulting suspension is filtered, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield this compound.

Chemical Reactivity and Experimental Protocols

The bromine atom and the hydroxymethyl group on the pyridine ring are the primary sites of reactivity, allowing for a variety of chemical transformations.

Suzuki-Miyaura Cross-Coupling

The bromine atom at the 5-position of the pyridine ring is susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of a new carbon-carbon bond. This reaction is instrumental in the synthesis of biaryl and heteroaryl compounds.

Caption: Suzuki-Miyaura cross-coupling of this compound.

General Experimental Protocol for Suzuki-Miyaura Coupling: [5][6]

-

Setup: To a reaction vessel, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), and a base, typically potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.).

-

Solvent and Degassing: Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or toluene and water. The reaction mixture is then thoroughly degassed by bubbling with an inert gas for 15-20 minutes.

-

Reaction: The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred for several hours until the starting material is consumed, as monitored by TLC or GC-MS.

-

Workup: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine.

-

Purification: The organic layer is dried, concentrated, and the crude product is purified by column chromatography to afford the desired 5-substituted-2-pyridinemethanol derivative.

Oxidation of the Hydroxymethyl Group

The primary alcohol of this compound can be oxidized to the corresponding aldehyde, 5-bromopicolinaldehyde, a valuable intermediate for further synthetic transformations.

Caption: Oxidation of the hydroxymethyl group.

General Experimental Protocol for Oxidation:

-

Setup: In a round-bottom flask, dissolve this compound in a suitable anhydrous solvent such as dichloromethane (DCM) or chloroform.

-

Oxidation: Add a mild oxidizing agent, such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC), to the solution. The reaction is typically stirred at room temperature.

-

Monitoring: The progress of the reaction is monitored by TLC.

-

Workup: Upon completion, the reaction mixture is filtered through a pad of celite to remove the oxidant. The filtrate is concentrated under reduced pressure.

-

Purification: The resulting crude aldehyde can be purified by column chromatography.

Biological Activity

There is limited publicly available information on the specific biological activity or signaling pathway involvement of this compound itself. However, the bromopyridine scaffold is a common feature in many biologically active compounds. Derivatives of this molecule could potentially exhibit a range of activities depending on the modifications made at the bromine and hydroxymethyl positions. For instance, related thiazolo[4,5-b]pyridin-2-ones have been investigated for their antimicrobial and cytotoxic effects.[7][8]

Safety Information

This compound is considered hazardous.[9]

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[9]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.

It is crucial to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound | C6H6BrNO | CID 5200169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. (6-Bromo-pyridin-2-yl)methanol 96 33674-96-3 [sigmaaldrich.com]

- 4. PubChemLite - this compound (C6H6BrNO) [pubchemlite.lcsb.uni.lu]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. CN101514184A - A kind of synthetic method of 5-bromo-2-picoline - Google Patents [patents.google.com]

- 8. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones | MDPI [mdpi.com]

- 9. (1-(5-broMopyridin-2-yl)cyclopropyl)Methanol(827628-20-6) 1H NMR [m.chemicalbook.com]

Technical Guide: (5-Bromopyridin-2-yl)methanol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (5-Bromopyridin-2-yl)methanol, a key intermediate in the development of targeted therapeutics.

Core Compound Data

This compound is a substituted pyridine derivative recognized for its utility as a versatile building block in organic synthesis, particularly within the pharmaceutical industry. Its chemical characteristics are summarized below.

| Parameter | Value | Reference |

| Molecular Formula | C₆H₆BrNO | [1] |

| Molecular Weight | 188.02 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 88139-91-7 | [1] |

| Appearance | Solid | |

| Melting Point | 91-96 °C (for the precursor aldehyde) |

Synthetic Pathway: A Representative Protocol

The synthesis of this compound is often achieved through the reduction of its corresponding aldehyde, 5-bromo-2-pyridinecarboxaldehyde. The following protocol details a representative method for this type of chemical transformation, adapted from a similar reduction of a brominated pyridine aldehyde, which can be expected to yield the target molecule with high efficiency.

Experimental Protocol: Reduction of 5-Bromo-2-pyridinecarboxaldehyde

This procedure outlines the reduction of the aldehyde functional group to a primary alcohol using sodium borohydride, a mild and selective reducing agent.

Materials:

-

5-Bromo-2-pyridinecarboxaldehyde

-

Sodium borohydride (NaBH₄)

-

Anhydrous Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Deionized Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, create a suspension of 5-bromo-2-pyridinecarboxaldehyde (1.0 equivalent) in anhydrous methanol.

-

Cooling: Place the flask in an ice bath to cool the suspension to 0°C.

-

Addition of Reducing Agent: While maintaining the temperature at 0°C and stirring, slowly add sodium borohydride (1.1 equivalents) in portions to the suspension.

-

Reaction Monitoring: Stir the reaction mixture at 0°C for approximately one hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, carefully quench the reaction by the slow addition of deionized water.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: Re-dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash with deionized water.

-

Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by column chromatography on silica gel if necessary.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound from its aldehyde precursor.

Application in Drug Development

This compound and its precursors are significant in medicinal chemistry, particularly in the synthesis of kinase inhibitors. The pyridine ring can act as a scaffold that mimics the purine core of ATP, enabling competitive binding to the ATP-binding site of kinases. The bromo- and hydroxyl- functionalities provide reactive sites for further molecular modifications, allowing for the development of potent and selective inhibitors for various kinases implicated in diseases such as cancer. For instance, brominated pyridines are key intermediates in the synthesis of inhibitors for targets like Colony-Stimulating Factor 1 Receptor (CSF1R).[2]

References

A Technical Guide to (5-Bromopyridin-2-yl)methanol: Structure, Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Bromopyridin-2-yl)methanol is a halogenated pyridine derivative that serves as a crucial and versatile building block in modern organic synthesis and medicinal chemistry. Its structure, which incorporates a pyridine ring, a reactive bromine atom, and a primary alcohol functional group, offers multiple avenues for synthetic modification. The pyridine core is a common scaffold in numerous pharmaceuticals, valued for its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic properties. The bromine atom at the 5-position provides a strategic handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions, while the hydroxymethyl group at the 2-position can be readily oxidized or converted into other functional groups. This unique combination of features makes this compound a valuable starting material for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents.[1]

Chemical Structure and Identifiers

The fundamental structure of this compound consists of a pyridine ring substituted at the C-5 position with a bromine atom and at the C-2 position with a hydroxymethyl group (-CH₂OH).

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 88139-91-7[2] |

| Molecular Formula | C₆H₆BrNO[2] |

| InChI | InChI=1S/C6H6BrNO/c7-5-1-2-6(4-9)8-3-5/h1-3,9H,4H2[2] |

| InChIKey | RUCZFWMEACWFER-UHFFFAOYSA-N[2] |

| SMILES | C1=CC(=NC=C1Br)CO |

| Synonyms | 5-Bromo-2-hydroxymethylpyridine, 5-Bromo-2-(hydroxymethyl)pyridine, 5-Bromo-2-pyridinemethanol[2] |

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound are critical for its handling, reaction setup, and potential biological applications. Spectroscopic data is essential for its characterization and quality control.

Physicochemical Data

The following table summarizes key computed physicochemical properties.

| Property | Value | Reference |

| Molecular Weight | 188.02 g/mol | [2] |

| Monoisotopic Mass | 186.96328 Da | [2] |

| XLogP3 | 0.7 | [2] |

| Polar Surface Area | 33.1 Ų | [2] |

| Rotatable Bond Count | 1 | [2] |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Heavy Atom Count | 9 | [2] |

Spectroscopic Data

| Technique | Predicted Data |

| Mass Spectrometry | The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio). Predicted adduct m/z values include: [M+H]⁺: 187.97057, [M+Na]⁺: 209.95251, [M-H]⁻: 185.95601. |

Note: Experimental ¹H NMR and ¹³C NMR data for this compound were not available in the searched literature. Characterization would typically involve comparison with spectra of similar structures such as (6-Bromopyridin-2-yl)methanol.[3]

Synthesis and Experimental Protocols

A common and reliable synthetic route to this compound involves a two-step process starting from commercially available 5-Bromopicolinic acid.[4][5] The first step is an esterification to produce the methyl ester, followed by a selective reduction of the ester to the primary alcohol.

Synthesis Pathway Diagram

Experimental Protocols

The following section provides representative methodologies for the synthesis of this compound.

Step 1: Synthesis of Methyl 5-bromopicolinate (Esterification)

This procedure is based on standard esterification methods for pyridine carboxylic acids.[6]

-

Materials: 5-Bromopicolinic acid (1.0 eq), Methanol (20 vol), Thionyl chloride (SOCl₂) (1.5 eq).

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-Bromopicolinic acid (1.0 eq) and suspend it in methanol (20 vol).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add thionyl chloride (1.5 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extracted with ethyl acetate (3x volumes).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield crude Methyl 5-bromopicolinate, which can be used in the next step without further purification or purified by column chromatography if necessary.

-

Step 2: Synthesis of this compound (Reduction)

This protocol describes a standard reduction of a carboxylate ester to a primary alcohol.

-

Materials: Methyl 5-bromopicolinate (1.0 eq), Ethanol or Tetrahydrofuran (THF) (15 vol), Sodium borohydride (NaBH₄) (2.0-3.0 eq).

-

Procedure:

-

Dissolve Methyl 5-bromopicolinate (1.0 eq) in ethanol (15 vol) in a round-bottom flask under a nitrogen atmosphere and cool the solution to 0°C.

-

Add sodium borohydride (2.5 eq) portion-wise to the stirred solution, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

-

Upon completion, cool the mixture back to 0°C and cautiously quench the excess NaBH₄ by the slow, dropwise addition of water or 1M HCl.

-

Remove the bulk of the organic solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate or dichloromethane (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

-

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate in the synthesis of APIs and other complex organic molecules.

-

Cross-Coupling Reactions: The C-Br bond is highly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the straightforward introduction of a wide variety of aryl, heteroaryl, alkyl, alkynyl, and amino substituents at the 5-position of the pyridine ring, enabling the rapid generation of diverse chemical libraries for drug screening.

-

Modification of the Hydroxymethyl Group: The primary alcohol can be easily oxidized to the corresponding aldehyde (5-bromopicolinaldehyde) or carboxylic acid (5-bromopicolinic acid), providing access to another set of reactive intermediates for amide bond formation, imine synthesis, or other carbonyl chemistries. The hydroxyl group can also be converted into a good leaving group (e.g., a tosylate or mesylate) for nucleophilic substitution reactions.

-

Scaffold for Bioactive Molecules: Pyridine-based structures are prevalent in drug development. The framework provided by this compound serves as a foundational piece for building molecules with potential activities across various therapeutic areas, including oncology, inflammation, and infectious diseases.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

GHS Hazard Statements: Based on aggregated data, the compound is associated with the following hazards:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

- 1. Buy this compound hydrochloride (EVT-1796374) | 31181-82-5 [evitachem.com]

- 2. This compound | C6H6BrNO | CID 5200169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (6-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 3517811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Bromopicolinic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. chemscene.com [chemscene.com]

- 6. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of (5-Bromopyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Bromopyridin-2-yl)methanol is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds and other functional materials. Its bifunctional nature, possessing both a reactive bromine atom and a primary alcohol, allows for a wide range of chemical transformations, making it a valuable intermediate for the synthesis of more complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its spectral characteristics, synthesis, and key reactions.

Physical and Chemical Properties

This compound is typically a white to off-white crystalline solid under standard laboratory conditions.[1] It is generally stable but should be protected from prolonged exposure to light and moisture to prevent degradation.[1] The compound is soluble in polar organic solvents such as methanol and water.[1]

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 88139-91-7 | [2][3][4] |

| Molecular Formula | C₆H₆BrNO | [2][3][4] |

| Molecular Weight | 188.02 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 150-160 °C (hydrochloride salt) | [5] |

| Boiling Point | Not available | |

| Solubility | Soluble in methanol and water | [1] |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic protons and the methylene protons of the hydroxymethyl group.

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 8.65 | d | 1H | H6 | [2] |

| 7.8 | m | 1H | H4 | [2] |

| 7.2 | d | 1H | H3 | [2] |

| 4.7 | s | 2H | -CH₂OH | [2] |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum would be expected to show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon attached to the electronegative bromine atom and the carbon of the hydroxymethyl group would appear at characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic ring and methylene group, C=C and C=N stretching vibrations of the pyridine ring, and the C-Br stretch.

Chemical Synthesis

This compound can be synthesized through various routes. Two common methods are detailed below.

Synthesis via Reduction of Methyl 5-bromo-2-pyridinecarboxylate

A reliable method for the preparation of this compound involves the reduction of the corresponding ester, methyl 5-bromo-2-pyridinecarboxylate, using a mild reducing agent like sodium borohydride.

Experimental Protocol:

-

In a reaction vessel, methyl 5-bromo-2-pyridinecarboxylate (1 equivalent) is dissolved in methanol.

-

The solution is cooled in an ice bath.

-

Sodium borohydride (3 equivalents) is added portion-wise to the cooled solution.

-

After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 12 hours.

-

The reaction is quenched by the addition of 1N HCl to adjust the pH to 1, followed by the addition of a saturated sodium bicarbonate solution to bring the pH to 8.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield this compound.[2]

Synthesis of this compound via reduction.

Synthesis from 5-Bromo-2-methylpyridine

Another synthetic approach starts from 5-bromo-2-methylpyridine, which involves an oxidation and subsequent rearrangement.

Experimental Protocol:

-

5-Bromo-2-methylpyridine (1 equivalent) is dissolved in dichloromethane.

-

meta-Chloroperoxybenzoic acid (m-CPBA) (1.4 equivalents) is added, and the mixture is stirred for two hours.

-

The reaction is quenched with a saturated sodium carbonate solution and stirred overnight.

-

The organic layer is separated, dried over sodium sulfate, and concentrated.

-

The resulting solid is placed under an argon atmosphere, and trifluoroacetic anhydride is added slowly.

-

The mixture is stirred at room temperature for 30 minutes and then refluxed for 30 minutes.

-

After cooling, the reaction is quenched with saturated sodium bicarbonate.

-

The product is extracted with dichloromethane, and the organic layer is dried and concentrated.

-

Purification by column chromatography yields this compound.[2]

Chemical Reactivity

The presence of the hydroxymethyl group and the bromine atom on the pyridine ring allows for a variety of chemical transformations.

Oxidation to 5-Bromo-2-pyridinecarboxaldehyde

The primary alcohol functionality can be selectively oxidized to the corresponding aldehyde, 5-bromo-2-pyridinecarboxaldehyde, a key intermediate in many synthetic pathways. Activated manganese dioxide (MnO₂) is a mild and selective reagent for the oxidation of benzylic alcohols.[1][6]

Experimental Protocol:

-

This compound (1 equivalent) is dissolved in a suitable organic solvent such as dichloromethane or chloroform.

-

Activated manganese dioxide (5-10 equivalents) is added to the solution.

-

The heterogeneous mixture is stirred vigorously at room temperature.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the manganese dioxide.

-

The filtrate is concentrated under reduced pressure to yield 5-bromo-2-pyridinecarboxaldehyde.

Oxidation of this compound.

Substitution of the Bromine Atom

The bromine atom at the 5-position of the pyridine ring is susceptible to nucleophilic substitution, although it is generally less reactive than bromine at the 2- or 4-positions. This allows for the introduction of various functional groups through reactions such as Suzuki or Stille coupling, providing access to a diverse range of substituted pyridine derivatives.

Conclusion

This compound is a valuable and versatile chemical intermediate with a rich chemistry that enables the synthesis of a wide array of more complex molecules. The dual functionality of the alcohol and the bromo-substituent provides multiple avenues for synthetic transformations, making it a key building block for drug discovery and materials science. This guide has summarized its key physical and chemical properties, provided detailed synthetic protocols, and outlined its principal chemical reactivity, offering a solid foundation for its use in research and development.

References

- 1. scribd.com [scribd.com]

- 2. This compound | C6H6BrNO | CID 5200169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS 88139-91-7 [matrix-fine-chemicals.com]

- 4. scbt.com [scbt.com]

- 5. Buy this compound hydrochloride (EVT-1796374) | 31181-82-5 [evitachem.com]

- 6. Video: Radical Oxidation of Allylic and Benzylic Alcohols [jove.com]

Navigating the Solubility of (5-Bromopyridin-2-yl)methanol: A Technical Guide

For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a critical first step in its application. This in-depth technical guide provides a comprehensive overview of the solubility of (5-Bromopyridin-2-yl)methanol in common laboratory solvents, outlines a detailed experimental protocol for quantitative solubility determination, and presents a logical workflow for solvent selection.

This compound, a heterocyclic organic compound, serves as a versatile building block in the synthesis of pharmaceuticals and other biologically active molecules. Its solubility profile dictates its utility in various experimental and manufacturing processes, from reaction conditions to formulation and purification.

Qualitative Solubility Profile

Based on available information, the following table summarizes the qualitative solubility of this compound:

| Solvent | Qualitative Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Readily Soluble | [1] |

| Methanol | Readily Soluble | [1] |

| Water | Soluble (as hydrochloride salt) | [2] |

| Other Polar Organic Solvents | Likely Soluble | Inferred from structure |

It is important to note that the hydrochloride salt of this compound is soluble in polar solvents like water and methanol.[2] This suggests that the free base form will also exhibit solubility in polar organic solvents. The "like dissolves like" principle indicates that the polar hydroxyl group will contribute to its solubility in protic and polar aprotic solvents.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The following details a common and reliable method for determining the solubility of a solid compound like this compound in a given solvent at a specific temperature.

Objective: To quantitatively determine the equilibrium solubility of this compound in various laboratory solvents.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade): water, ethanol, methanol, isopropanol, acetone, ethyl acetate, dichloromethane (DCM), chloroform, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile, tetrahydrofuran (THF), toluene, and hexanes.

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometer

Methodology: The Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and should be determined empirically.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

-

Quantification:

-

Gravimetric Method:

-

Accurately weigh the volumetric flask containing the filtered saturated solution.

-

Carefully evaporate the solvent under reduced pressure or in a fume hood.

-

Once the solvent is completely removed, re-weigh the flask to determine the mass of the dissolved solid.

-

Calculate the solubility in g/100 mL or other desired units.

-

-

Chromatographic/Spectroscopic Method (e.g., HPLC or UV-Vis):

-

Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area for HPLC, absorbance for UV-Vis) against the concentration.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration using the calibration curve.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

-

-

Data Reporting:

-

Report the solubility as an average of at least three independent measurements for each solvent, along with the standard deviation.

-

Clearly state the temperature at which the solubility was determined.

-

Solvent Selection Workflow

The choice of solvent is a critical parameter in many experimental and industrial processes. The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound based on the desired application.

Caption: A logical workflow for selecting an appropriate solvent for this compound.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is imperative to perform quantitative solubility experiments to obtain precise data that can inform process development and ensure reliable and reproducible results.

References

In-depth Technical Guide: 1H and 13C NMR Spectral Analysis of (5-Bromopyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound (5-Bromopyridin-2-yl)methanol. This document is intended to serve as a valuable resource for the structural characterization and analysis of this important chemical intermediate.

Compound Overview

This compound is a substituted pyridine derivative with the chemical formula C₆H₆BrNO. Its structure consists of a pyridine ring brominated at the 5-position and featuring a hydroxymethyl group at the 2-position. This compound is a useful building block in organic synthesis, particularly in the development of pharmaceutical agents and other functional materials. Accurate spectral data is paramount for its unambiguous identification and quality control.

NMR Spectral Data

The following tables summarize the predicted ¹H and theoretical ¹³C NMR spectral data for this compound.

¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound was obtained in Deuterated Dimethyl Sulfoxide (DMSO-d₆) on a 400 MHz instrument.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.57 | d | 2.4 | 1H | H-6 |

| 8.00 | m | - | 1H | H-4 |

| 7.42 | q | J₁=8.4, J₂=0.6 | 1H | H-3 |

| 5.49 | t | 5.4 | 1H | -OH |

| 4.50 | d | 4.8 | 2H | -CH₂- |

d: doublet, m: multiplet, q: quartet, t: triplet

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| 160-165 | C-2 |

| 150-155 | C-6 |

| 140-145 | C-4 |

| 120-125 | C-3 |

| 115-120 | C-5 |

| 60-65 | -CH₂- |

Experimental Protocols

A general protocol for acquiring high-quality NMR spectra of pyridine derivatives like this compound is provided below.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. DMSO-d₆ is a common choice for polar compounds. Other potential solvents include chloroform-d (CDCl₃) and methanol-d₄ (CD₃OD).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

-

Instrument Setup: The NMR spectra should be acquired on a spectrometer with a field strength of 300 MHz or higher for better resolution.

-

Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

A relaxation delay of 2-5 seconds is recommended, especially for quaternary carbons.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra and perform baseline correction.

-

Reference the spectra using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Logical Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the acquisition and interpretation of NMR data for a chemical compound.

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

This guide provides essential spectral information and a standardized protocol for the NMR analysis of this compound. Adherence to these guidelines will facilitate accurate structural verification and ensure the quality of this key synthetic intermediate for research and development applications.

Technical Guide: Mass Spectrometry Analysis of (5-Bromopyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of (5-Bromopyridin-2-yl)methanol (C₆H₆BrNO), a key intermediate in pharmaceutical synthesis. This document outlines expected fragmentation patterns, detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS), and visual workflows to aid in the identification and characterization of this compound.

Compound Overview

This compound is a brominated pyridine derivative with a molecular weight of approximately 188.02 g/mol .[1][2] Its structure, featuring a pyridine ring, a bromine atom, and a primary alcohol, dictates its behavior in mass spectrometry.

Chemical Structure:

Mass Spectrometry: Predicted Fragmentation

While a publicly available, quantitative mass spectrum for this compound is not readily accessible, a fragmentation pattern can be predicted based on established principles for alcohols, aromatic compounds, and alkyl halides. Electron Ionization (EI) is the most common ionization technique for GC-MS and is expected to produce a series of characteristic fragments.

The presence of bromine is a key diagnostic feature, as its two major isotopes (⁷⁹Br and ⁸¹Br) have a nearly 1:1 natural abundance. This results in characteristic "M" and "M+2" isotope peaks for any fragment containing the bromine atom.

Key Predicted Fragmentation Pathways:

-

Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z 187 and 189, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. Due to the aromatic nature of the pyridine ring, this peak should be observable.

-

Loss of Hydroxyl Radical (•OH): Cleavage of the C-O bond can lead to the loss of a hydroxyl radical (17 Da), resulting in a fragment at m/z 170/172.

-

Loss of Water (H₂O): A common fragmentation for alcohols is the elimination of a water molecule (18 Da), which would produce a peak at m/z 169/171.[4][5]

-

Alpha-Cleavage: Cleavage of the bond between the pyridine ring and the methanol group is a highly probable event.

-

Loss of •CH₂OH: Loss of the hydroxymethyl radical (31 Da) would yield the 5-bromopyridinium ion at m/z 156/158.

-

Formation of CH₂OH⁺: The complementary fragment, the hydroxymethyl cation, would appear at m/z 31. This is a very common fragment for primary alcohols.[5]

-

-

Loss of Bromine Radical (•Br): Cleavage of the C-Br bond would result in the loss of a bromine radical (79 or 81 Da), leading to a fragment at m/z 108.

-

Ring Fragmentation: The pyridine ring itself can fragment, although this typically results in lower intensity peaks.

Quantitative Data Presentation

The following table summarizes the predicted key fragment ions, their corresponding m/z values (for the ⁷⁹Br isotope where applicable), and their predicted relative abundance based on the stability of the fragments.

| Predicted Fragment Ion | Structure | m/z (⁷⁹Br / ⁸¹Br) | Predicted Relative Abundance |

| [M]⁺˙ | C₆H₆⁷⁹BrNO⁺˙ | 187 / 189 | Moderate |

| [M-H]⁺ | C₆H₅⁷⁹BrNO⁺ | 186 / 188 | Low |

| [M-H₂O]⁺˙ | C₆H₄⁷⁹BrN⁺˙ | 169 / 171 | Moderate |

| [M-CH₂OH]⁺ | C₅H₄⁷⁹BrN⁺ | 156 / 158 | High (likely base peak) |

| [M-Br]⁺ | C₆H₆NO⁺ | 108 | Moderate |

| [C₅H₄N]⁺ | Pyridyl fragment | 78 | Moderate |

| [CH₂OH]⁺ | Hydroxymethyl cation | 31 | High |

Experimental Protocols

A standard approach for the analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar hydroxyl group, derivatization may be employed to improve chromatographic peak shape and thermal stability, although it is not always necessary.

Sample Preparation (Standard Protocol)

-

Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards, typically ranging from 1 µg/mL to 100 µg/mL.

-

Injection: Inject 1 µL of the prepared solution into the GC-MS system.

Derivatization Protocol (Optional, for Improved Performance)

To enhance volatility, the hydroxyl group can be converted to a trimethylsilyl (TMS) ether.

-

Sample Preparation: Transfer a known amount of the sample (e.g., 100 µg) into a clean, dry GC vial.

-

Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen.

-

Reagent Addition: Add 100 µL of anhydrous pyridine and 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.

-

Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.

GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Mass Spectrometer: Agilent 5977 MSD or equivalent single quadrupole mass spectrometer.

-

Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250°C.

-

Injection Mode: Splitless (or split 10:1, depending on concentration).

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

MS Ion Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 30-400.

Visualizations

The following diagrams illustrate the experimental workflow and the predicted fragmentation pathway for this compound.

Conclusion

The mass spectrometry analysis of this compound by GC-MS is a robust method for its identification and characterization. The predicted fragmentation pattern, characterized by the prominent isotopic peaks from bromine and key fragments resulting from alpha-cleavage and dehydration, provides a reliable basis for spectral interpretation. The detailed experimental protocol provided herein serves as a strong starting point for method development and routine analysis in research and quality control environments.

References

Commercial Suppliers of (5-Bromopyridin-2-yl)methanol: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, sourcing high-quality reagents is a critical first step in the experimental workflow. This technical guide provides an in-depth overview of commercial suppliers for (5-Bromopyridin-2-yl)methanol (CAS No: 3260-26-0), a key building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide includes a comparative table of suppliers, a detailed experimental protocol for a common application, and a visual representation of the experimental workflow.

Supplier and Product Information

This compound is available from a range of chemical suppliers, catering to various research and development needs. The purity of the commercially available compound is typically high, often around 97-98%. Below is a summary of prominent suppliers and their product specifications. Pricing is subject to change and may require institutional login for accurate quotes.

| Supplier | Catalog Number | Purity | Available Quantities |

| Thermo Fisher Scientific | AC429630050 | 97% | 5g |

| Sigma-Aldrich | CDS001382 | 97% | 1g, 5g |

| Oakwood Chemical | 036351 | 97% | 1g, 5g, 10g |

| Santa Cruz Biotechnology | sc-280063 | ≥98% | 1g, 5g |

| BLD Pharmatech | BD29540 | ≥98% | 1g, 5g, 25g |

| Combi-Blocks | QC-7941 | ≥97% | 1g, 5g |

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This compound is frequently utilized as a reactant in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This reaction is fundamental in the synthesis of biaryl compounds, which are common motifs in biologically active molecules. The following is a representative experimental protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) plate and developing chamber

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Catalyst Addition: In a separate vial, prepare the palladium catalyst by dissolving Palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%) in a small amount of 1,4-dioxane. Add this catalyst solution to the reaction flask.

-

Solvent Addition and Degassing: Add 1,4-dioxane (5 mL) and degassed water (1 mL) to the reaction flask. Bubble nitrogen or argon gas through the reaction mixture for 15-20 minutes to ensure an inert atmosphere.

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired biaryl product.

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction described above.

Caption: Workflow for Suzuki-Miyaura cross-coupling.

The Versatile Hydroxymethyl Group on the Pyridine Ring: A Gateway to Novel Synthetic Transformations and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The hydroxymethyl group, when attached to a pyridine ring, serves as a highly versatile functional handle, enabling a wide array of synthetic transformations. This functional group is a cornerstone in the synthesis of a multitude of complex molecules, particularly in the realm of medicinal chemistry and drug development. Its ability to be readily converted into other key functional groups such as aldehydes, carboxylic acids, halogens, ethers, and esters, or to participate in carbon-carbon bond-forming reactions, makes hydroxymethylpyridines invaluable building blocks for creating novel molecular architectures with significant biological activity.[1][2][3] This technical guide provides a comprehensive overview of the synthetic utility of the hydroxymethyl group on a pyridine ring, detailing key transformations, experimental protocols, and its application in the synthesis of pharmaceutically relevant compounds.

Oxidation: A Stepwise Approach to Pyridine Aldehydes and Carboxylic Acids

The oxidation of the hydroxymethyl group offers a direct route to pyridine carboxaldehydes and pyridine carboxylic acids, which are themselves pivotal intermediates in organic synthesis.[4] The choice of oxidant and reaction conditions allows for the selective formation of either the aldehyde or the carboxylic acid.

Pyridine aldehydes are valuable precursors for the synthesis of various derivatives, including Schiff bases, which can act as bidentate ligands in coordination chemistry.[4] A notable application is in the production of the drug pralidoxime from 2-formylpyridine.[4]

Table 1: Oxidation of Hydroxymethylpyridines

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| 4-Pyridinemethanol | V-Mo-O catalyst (vapor phase) | 4-Pyridine carboxaldehyde | - | [5] |

| 3- and 4-Pyridinemethanol | Chromium(VI) in acidic aqueous media | 3- and 4-Pyridinecarboxaldehyde | - | [6] |

Experimental Protocol: Vapor Phase Oxidation of 4-Pyridinemethanol

A versatile method for preparing 4-pyridine carboxaldehyde involves the vapor phase oxidation of 4-pyridinemethanol over a V-Mo-O catalyst.[5] While the specific details of the industrial setup are proprietary, the general principle involves passing the vaporized starting material over a heated catalyst bed. The reaction conditions are optimized to maximize the yield of the aldehyde while minimizing over-oxidation to the carboxylic acid.

Caption: Stepwise oxidation of hydroxymethylpyridine.

Halogenation: Introducing a Versatile Leaving Group

The conversion of the hydroxymethyl group to a halomethyl group transforms it into an excellent leaving group, facilitating a variety of nucleophilic substitution reactions. This transformation is crucial for the subsequent introduction of a wide range of functionalities.

Regioselective halogenation of activated pyridines, including those with hydroxyl groups, can be achieved using reagents like N-bromosuccinimide (NBS).[7] The reactivity and regioselectivity depend on the position of the substituent.[7]

Experimental Protocol: Bromination with N-Bromosuccinimide (NBS)

For the bromination of activated pyridines, including hydroxypyridines, N-bromosuccinimide is a commonly used reagent. The reaction is typically carried out in an inert solvent. The reactivity follows the order amino > hydroxy > methoxy.[7] For hydroxy pyridines, dibromination can be achieved with two equivalents of NBS.[7]

Caption: Halogenation and subsequent nucleophilic substitution.

Etherification and Esterification: Modifying the Hydroxyl Group

The hydroxyl moiety of the hydroxymethyl group can readily undergo etherification and esterification reactions, providing access to a diverse range of derivatives with altered steric and electronic properties. These reactions are fundamental in synthesizing libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

Williamson Ether Synthesis

The Williamson ether synthesis is a classical and reliable method for preparing ethers from hydroxypyridines. The reaction involves the deprotonation of the hydroxyl group with a base, followed by reaction with an alkyl halide.

Table 2: Williamson Etherification of a Hydroxypyridine Derivative

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| 5-(hydroxy)picolinaldehyde | K2CO3, Propargyl bromide in DMF | 5-(prop-2-yn-1-yloxy)picolinaldehyde | 49 | [8] |

Experimental Protocol: Synthesis of 5-(prop-2-yn-1-yloxy)picolinaldehyde

To a solution of 5-(hydroxy)picolinaldehyde (0.50 g, 4.06 mmol) in DMF (15 ml), potassium carbonate (0.59 g, 4.26 mmol) was added.[8] Propargyl bromide (80% in toluene, 0.475 ml, 4.26 mmol) was then added via syringe.[8] The mixture was stirred at 100°C for 4 hours, then cooled to room temperature and stirred for an additional hour.[8] The solvent was removed under reduced pressure, and the crude solid was taken up in chloroform and filtered.[8] After repeating the chloroform wash, the solvent was removed from the filtrate to yield the product as an orange solid (0.32 g, 49% yield).[8]

Fischer Esterification

Esterification of pyridine carboxylic acids, which can be derived from the oxidation of hydroxymethylpyridines, is a common transformation. The Fischer esterification method, involving reaction with an alcohol in the presence of an acid catalyst like sulfuric acid, is a standard procedure.[9][10]

References

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. Page loading... [guidechem.com]

- 3. 2-(Hydroxymethyl)pyridine | 586-98-1 [chemicalbook.com]

- 4. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]

- 10. Esterification - Sciencemadness Wiki [sciencemadness.org]

An In-depth Technical Guide to the Stability and Storage of (5-Bromopyridin-2-yl)methanol

For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of chemical reagents is paramount to ensuring experimental reproducibility and the integrity of results. This guide provides a comprehensive overview of the stability and recommended storage conditions for (5-Bromopyridin-2-yl)methanol (CAS No: 88139-91-7), a key building block in medicinal chemistry.

Chemical and Physical Properties

This compound is a halogenated pyridine derivative. Its structure, featuring a brominated pyridine ring and a hydroxymethyl group, dictates its reactivity and stability.

| Property | Value |

| Molecular Formula | C6H6BrNO |

| Molecular Weight | 188.02 g/mol [1] |

| Appearance | Typically a white to off-white crystalline solid[2] |

| Solubility | Soluble in polar solvents like water and methanol[2] |

Stability Profile

While specific, in-depth stability studies on this compound are not extensively published in peer-reviewed literature, information from safety data sheets (SDS) and analogous compounds allows for a reliable assessment of its stability.

The compound is generally stable under standard laboratory conditions.[2] However, several factors can contribute to its degradation:

-

Light: As with many organic compounds, prolonged exposure to light should be avoided to prevent potential photochemical degradation.

-

Moisture: The compound should be protected from moisture.[2]

-

Heat: Strong heating should be avoided as it may lead to decomposition.[3] Some brominated pyridine derivatives can form explosive mixtures with air upon intense heating.[3]

-

Air/Oxygen: While not explicitly stated for this specific compound, similar organic molecules can be susceptible to oxidation over time, especially if impurities are present.

Incompatible Materials: To maintain its integrity, this compound should be stored away from strong oxidizing agents.[3][4][5]

Hazardous Decomposition Products: Thermal decomposition may produce hazardous gases and vapors, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[3][4]

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended based on information from various chemical suppliers.

| Parameter | Recommended Condition | Rationale |

| Temperature | Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is often recommended.[4] | Minimizes degradation kinetics and potential for sublimation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage or high-purity applications. | Protects against oxidation and moisture. |

| Container | Store in a tightly-closed, light-resistant container.[3][4][6] | Prevents exposure to light, moisture, and air. |

| Location | Store in a well-ventilated area away from incompatible substances.[4][6] | Ensures safety in case of accidental release and prevents cross-contamination. |

Experimental Protocols: General Stability Assessment

While a specific, validated stability-indicating method for this compound is not publicly available, a general experimental workflow for assessing its stability can be outlined. This would typically involve subjecting the compound to stress conditions and monitoring its purity over time using a suitable analytical technique.

Workflow for Stability Assessment

Caption: Workflow for assessing the stability of this compound.

Handling and Safety Precautions

This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[1] It causes skin and serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound.[4][6] Work should be conducted in a well-ventilated area or a chemical fume hood.[4][6]

Logical Flow for Safe Handling and Storage

Caption: Logical workflow for the safe handling and storage of this compound.

By adhering to these guidelines, researchers can ensure the stability and integrity of this compound, leading to more reliable and reproducible scientific outcomes.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Bio-active Scaffolds from (5-Bromopyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Bromopyridin-2-yl)methanol is a versatile bifunctional building block crucial for the synthesis of novel molecular entities in medicinal chemistry and drug development.[1] Its structure features a pyridine ring with a bromine atom at the 5-position and a hydroxymethyl group at the 2-position.[1][2][3][4] This arrangement allows for selective and orthogonal functionalization, making it an ideal starting material for generating diverse libraries of compounds for structure-activity relationship (SAR) studies. The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkyl, and alkynyl groups.[5][6][7][8] Concurrently, the primary alcohol of the hydroxymethyl group can be readily transformed into ethers, esters, or other functionalities. These application notes provide detailed protocols for key synthetic transformations utilizing this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom on the pyridine ring of this compound makes it an excellent substrate for such transformations.[5][6] These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5][7]

Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of Aryl-Substituted Pyridines

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or ester.[7][8] This reaction is widely used in the pharmaceutical industry due to its mild conditions and tolerance of a wide range of functional groups.[6][7]

Quantitative Data Summary

| Entry | Arylboronic Acid (1.1 equiv) | Catalyst (mol%) | Base (2.0 equiv) | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ | 1,4-Dioxane | 100 | 80-90 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos (2) | Cs₂CO₃ | DMF | 85 | 75-88 |

Experimental Protocol: Synthesis of (5-phenylpyridin-2-yl)methanol

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), phenylboronic acid (1.1 equiv), and potassium carbonate (2.0 equiv).

-

Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (5 mol%).[9]

-

Add a degassed mixture of toluene and water (e.g., 4:1 ratio).

-

Heat the reaction mixture to 90-95 °C with vigorous stirring for 12-18 hours.[9]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.[9]

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling: Synthesis of Alkynyl-Substituted Pyridines

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing a direct route to alkynyl-substituted pyridines.[5][6] This reaction is typically co-catalyzed by palladium and copper complexes.[5]

Quantitative Data Summary

| Entry | Terminal Alkyne (1.2 equiv) | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA | THF | 60 | 80-92 |

| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (4) | CuI (5) | DIPA | Toluene | 70 | 78-88 |

| 3 | 1-Heptyne | Pd(OAc)₂/XPhos (2) | CuI (3) | Cs₂CO₃ | DMF | RT to 50 | 75-85 |

Experimental Protocol: Synthesis of (5-(phenylethynyl)pyridin-2-yl)methanol

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and Copper(I) iodide (4 mol%).[5]

-

Add anhydrous solvent (e.g., THF) followed by a base such as triethylamine (TEA, 2.5 equiv).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the terminal alkyne (e.g., phenylacetylene, 1.2 equiv) dropwise via syringe.[5]

-

Heat the reaction mixture to 60 °C and monitor by TLC or GC-MS until the starting material is consumed.[5]

-

Upon completion, cool the reaction to room temperature.

-

Filter the mixture through a pad of celite, washing with an appropriate organic solvent (e.g., ethyl acetate).[5]

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired product.

Caption: Experimental workflow for Sonogashira coupling.

Derivatization of the Hydroxymethyl Group

The primary alcohol of this compound is a versatile functional group that can readily undergo various transformations, including O-alkylation and esterification.

O-Alkylation (Williamson Ether Synthesis)

The Williamson ether synthesis is a straightforward method for forming ethers by reacting an alkoxide with a primary alkyl halide. The hydroxymethyl group of this compound can be deprotonated with a strong base to form the corresponding alkoxide, which then reacts with an alkylating agent.

Quantitative Data Summary

| Entry | Alkylating Agent (1.2 equiv) | Base (1.5 equiv) | Solvent | Temp (°C) | Yield (%) |

| 1 | Benzyl bromide | NaH | THF | 0 to RT | 85-95 |

| 2 | Iodomethane | K₂CO₃ | Acetone | Reflux | 70-85 |

| 3 | Ethyl bromoacetate | t-BuOK | DMF | RT | 80-90 |

Experimental Protocol: Synthesis of 5-Bromo-2-(benzyloxymethyl)pyridine

-

Suspend sodium hydride (60% dispersion in mineral oil, 1.5 equiv) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 equiv) in anhydrous THF to the NaH suspension.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., benzyl bromide, 1.2 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).

Caption: Experimental workflow for O-Alkylation.

Esterification

Esterification of the hydroxymethyl group can be achieved by reaction with carboxylic acids (Fischer esterification), acid chlorides, or acid anhydrides. Acylation using acid chlorides or anhydrides is often preferred for its higher reactivity and milder conditions, typically performed in the presence of a base like pyridine or triethylamine.[10]

Quantitative Data Summary

| Entry | Acylating Agent (1.1 equiv) | Catalyst/Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Acetyl Chloride | Pyridine | DCM | 0 to RT | 90-98 |

| 2 | Benzoic Acid | DCC/DMAP | DCM | RT | 80-90 |

| 3 | Acetic Anhydride | TEA/DMAP | THF | RT | 88-96 |

Experimental Protocol: Synthesis of (5-bromopyridin-2-yl)methyl acetate

-

Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

-

Add a base, such as triethylamine (1.5 equiv), and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).

-

Cool the mixture to 0 °C in an ice bath.

-

Add acetyl chloride (1.1 equiv) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) if necessary.

Caption: Experimental workflow for Esterification.

Conclusion

This compound is a highly valuable and adaptable starting material for the synthesis of a wide array of pyridine derivatives. The protocols outlined in these application notes for palladium-catalyzed cross-coupling, O-alkylation, and esterification demonstrate efficient and high-yielding pathways to novel compounds. These derivatives serve as key intermediates and potential active pharmaceutical ingredients (APIs), underscoring the importance of this building block in modern drug discovery and development programs.[11][12]

References

- 1. Buy this compound hydrochloride (EVT-1796374) | 31181-82-5 [evitachem.com]

- 2. This compound | C6H6BrNO | CID 5200169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS 88139-91-7 [matrix-fine-chemicals.com]

- 4. scbt.com [scbt.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. nobelprize.org [nobelprize.org]

- 8. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]

- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 10. Ester synthesis by acylation [organic-chemistry.org]

- 11. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 12. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [repository.cam.ac.uk]

Standard Protocol for Suzuki Coupling of (5-Bromopyridin-2-yl)methanol: An Application Note for Synthetic and Medicinal Chemistry

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This powerful palladium-catalyzed reaction joins an organoboron species, typically a boronic acid or its ester, with an organic halide or triflate.[2][4] In the realms of drug discovery and medicinal chemistry, the synthesis of substituted pyridines is of paramount importance, as the pyridine motif is a privileged scaffold found in numerous pharmaceutical agents.[5][6][7] This application note provides a detailed protocol for the Suzuki coupling of (5-Bromopyridin-2-yl)methanol with various arylboronic acids, yielding 5-aryl-2-pyridylmethanol derivatives. These products are valuable intermediates for the synthesis of complex molecules with potential biological activity.[6][8]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.[2][4][9]

-

Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center.[2][4][9][10] The base activates the boronic acid to form a more nucleophilic boronate species, facilitating this step.[5]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final carbon-carbon bond of the 5-aryl-2-pyridylmethanol product and regenerating the active Pd(0) catalyst.[2][3][4][9]

Experimental Workflow

A typical experimental workflow for the Suzuki coupling of this compound is depicted below. The process begins with the careful setup of the reaction under an inert atmosphere to protect the catalyst and reagents from degradation.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Standard Protocol

This protocol provides a representative procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-